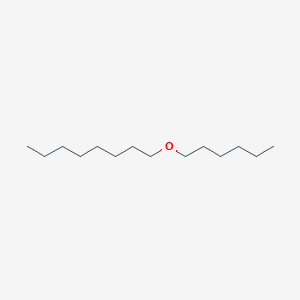

Hexyl octyl ether

説明

Contextualization of Hexyl Octyl Ether within Contemporary Ether Chemistry Research

Contemporary ether chemistry is increasingly focused on the development of long-chain aliphatic ethers for applications beyond traditional roles as simple solvents. Research into compounds like this compound is driven by the pursuit of advanced biofuels, lubricants, and environmentally benign chemical intermediates. ontosight.airesearchgate.net Unlike the short-chain ethers that have been extensively studied as gasoline additives, longer-chain ethers such as this compound are being investigated for their potential to improve the properties of diesel fuel. researchgate.net The inclusion of such oxygenates can enhance cetane numbers, leading to improved combustion and reduced emissions. researchgate.net

The synthesis of unsymmetrical ethers like this compound is a key area of contemporary research. canada.ca Scientists are exploring efficient catalytic methods to overcome the challenges associated with the selective formation of these molecules. canada.caacs.org The general stability, low reactivity, and good solubility in organic solvents characteristic of ethers make them versatile, but the specific properties of long-chain variants like this compound are still being fully characterized. ontosight.ai

Evolution of Academic Inquiry Pertaining to this compound Systems

Academic inquiry into ethers has evolved significantly over the past few decades. Initial research was heavily concentrated on short-chain ethers like methyl tert-butyl ether (MTBE) for their role as octane enhancers in gasoline. concawe.euresearchgate.net However, environmental concerns associated with the widespread use of MTBE, such as groundwater contamination, prompted a shift in research focus. concawe.euresearchgate.net

This led to investigations into more environmentally compatible alternatives, including higher methyl-tert-alkyl ethers like methyl-tert-hexyl ether (MtHxE) and methyl-tert-octyl ether (MtOcE). researchgate.net More recently, the focus has expanded to include linear and branched long-chain ethers derived from biomass, aligning with the principles of green and sustainable chemistry. researchgate.netd-nb.info

Research into the synthesis of these larger ethers has progressed from classical methods to the use of solid acid catalysts such as zeolites and ion-exchange resins. researchgate.netresearchgate.netresearchgate.net These catalysts offer advantages in terms of reusability and reduced environmental impact. The study of asymmetrical ethers, including ethyl hexyl ether and ethyl octyl ether, has provided valuable insights into reaction pathways and catalytic performance that are directly applicable to the synthesis of this compound. researchgate.netrsc.org While literature specifically detailing the historical research trajectory of this compound is not abundant, its investigation is a logical progression within the broader trend of exploring long-chain ethers for advanced applications.

Significance of this compound in Green Chemical Synthesis and Environmental Science Research

The significance of this compound in green chemistry is primarily linked to its potential applications as a biofuel additive and a green solvent. Linear ethers with C8-C16 carbon chains are recognized as suitable additives for diesel fuel formulations. researchgate.net The incorporation of such ethers can improve fuel properties and contribute to cleaner combustion. researchgate.net The synthesis of this compound can be approached through greener synthetic routes, for instance, by using solid acid catalysts which are more environmentally friendly than traditional homogeneous catalysts. nih.gov

From an environmental science perspective, understanding the fate and transport of ethers like this compound is crucial. While ethers are generally considered less hazardous than some other organic compounds, their potential for environmental impact, including biodegradability and bioaccumulation, requires thorough assessment. ontosight.ai Studies on the environmental fate of similar long-chain aliphatic compounds suggest that they are generally not persistent in water, soil, or sediment. canada.ca However, specific data on the biodegradability of this compound is limited. The development of green solvents is another area where ethers are of interest, with a move away from hazardous solvents like n-hexane. google.comrsc.org

Physicochemical Properties of this compound

The following tables provide a summary of the known physicochemical properties of this compound.

General Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H30O | nih.gov |

| Molar Mass | 214.39 g/mol | nih.gov |

| Appearance | Clear liquid | fishersci.com |

| IUPAC Name | 1-hexoxyoctane | nih.gov |

| CAS Number | 17071-54-4 | nih.gov |

Predicted and Experimental Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 258.3 ± 8.0 °C (Predicted) | chemeo.com |

| Density | 0.806 ± 0.06 g/cm³ (Predicted) | chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -38.00 kJ/mol (Joback Calculated) | chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 51.36 kJ/mol (Joback Calculated) | chemeo.com |

特性

IUPAC Name |

1-hexoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTWKGLRMXBROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333985 | |

| Record name | Hexyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17071-54-4 | |

| Record name | Hexyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies on Hexyl Octyl Ether Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining the electronic structure of molecules, and calculating the energetic landscapes of chemical reactions. journalcra.com These methods can predict reaction pathways, identify transition states, and explain the stability of reactants, intermediates, and products. journalcra.comccspublishing.org.cn

The synthesis of an asymmetric ether like hexyl octyl ether from hexanol and octanol is typically acid-catalyzed and proceeds via a nucleophilic substitution mechanism, likely SN1 or SN2. Computational studies on the etherification of alcohols in acidic conditions suggest the reaction follows a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.net In this pathway, one alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a stable carbocation intermediate. The second alcohol molecule then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final ether product.

The potential energy surface (PES) for such reactions often shows a triple-well shape, corresponding to the reactant complex, the carbocation intermediate, and the product complex. researchgate.net DFT calculations are used to optimize the geometry of these species and the transition states that connect them. researchgate.netscientific.net

For example, studies on the etherification of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (DMDHEU) with primary alcohols using DFT at the B3LYP/6-311g(d,p) level confirmed an SN1 mechanism. researchgate.net Similar calculations on the reactions of nitrogen dioxide with symmetric ethers like diethyl ether and dipropyl ether have been performed to understand hydrogen abstraction, which is a key reaction in ether oxidation and provides insight into the molecule's reactivity. figshare.comacs.org These studies indicate that hydrogen abstraction is most favorable at the carbon atom adjacent to the ether oxygen (the α position). figshare.comacs.org

Table 1: Inferred Energetic Properties of this compound Synthesis This table presents inferred data based on analogous reactions, as direct values for this compound are not available in the cited literature.

| Parameter | Inferred Value/Characteristic | Basis of Inference |

|---|---|---|

| Reaction Mechanism | Primarily SN1 in acidic conditions | DFT studies on etherification of alcohols researchgate.net |

| Potential Energy Surface | Triple-well shape | Computational results for similar etherifications researchgate.net |

| Most Reactive Site | α-carbon (adjacent to ether oxygen) | Studies on hydrogen abstraction from symmetric ethers figshare.comacs.org |

| Reaction Enthalpy | Exothermic | Quantum chemical calculations on related esterification scientific.net |

The efficiency of etherification is highly dependent on the catalyst used. Computational models help to understand how reactants interact with catalytic surfaces. For acid-catalyzed etherification, solid acid catalysts like ion-exchange resins or zeolites are common.

Studies on the synthesis of tert-amyl methyl ether (TAME) using an Amberlyst 15 catalyst indicated that the etherification reaction rates are proportional to the square of the concentration of active sites. acs.org This suggests a two-site Langmuir-Hinshelwood mechanism, where two adjacent active sites are involved in the reaction. acs.org

For other catalytic systems, such as metal-organic frameworks (MOFs), modeling has shown that defects in the MOF structure can create coordinatively unsaturated metal ions that act as Lewis acid sites, enhancing catalytic activity. In the case of Fischer esterification catalyzed by UiO-66 MOFs, molecular modeling combined with experimental data revealed that water molecules coordinated to these sites can provide additional Brønsted acidity, which is beneficial for the reaction.

Electronic Structure Analysis and Reaction Energy Profiles

Molecular Simulations for Condensed Phase Behavior (inferential applications based on related compounds)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the liquid phase and at interfaces. While specific MD studies on this compound are not available, research on similar long-chain ethers and amphiphilic molecules provides a strong basis for inferring its properties.

This compound, being a non-polar molecule with some amphiphilic character due to the central ether oxygen, is expected to exhibit specific behaviors at interfaces, such as a water-oil or water-air interface. MD simulations of long-chain amphiphilic molecules, including extended surfactants with ether linkages, provide significant insights into these phenomena. researchgate.netrsc.orgacs.org

Simulations of alkyl polypropylene ether sulfonates at a water/oil interface have shown that the ether chains tend to curl at low concentrations and then stretch out to form a tightly aligned layer at higher concentrations. researchgate.netrsc.org These studies analyze parameters like interfacial thickness, the tilt angle of the molecule with respect to the interface, and the solvent accessible surface area to describe the molecular arrangement. rsc.org

For a molecule like this compound at a water-air interface, the flexible hexyl and octyl chains would likely adopt various conformations. MD simulations on long-chain alkanes show that increasing the chain length tends to sharpen the vapor-liquid interface, leading to an increase in surface tension and a decrease in interfacial thickness. researchgate.net Furthermore, MD simulations can quantify the strength of interfacial adhesion. For example, in polymer composites, the interaction energy between carbon fibers and a polyether ether ketone (PEEK) polymer was calculated to be -1788.79 kcal/mol, with higher negative values indicating stronger adhesion. mdpi.com A similar approach could be used to quantify the interaction of this compound with various surfaces.

Table 2: Inferred Interfacial Properties of this compound from MD Simulations of Analogous Systems This table presents inferred properties based on MD simulations of long-chain ethers and alkanes.

| Property | Inferred Behavior | Basis of Inference |

|---|---|---|

| Orientation at Water-Oil Interface | Ether oxygen towards water; alkyl chains in oil | General behavior of amphiphiles |

| Conformation at Interface | Flexible chains, curling at low density, stretching at high density | MD simulations of alkyl polypropylene ether sulfonates researchgate.netrsc.org |

| Effect on Interfacial Tension | Expected to reduce water-oil interfacial tension | General surfactant/amphiphile behavior |

| Interaction Energy | Can be calculated to quantify adhesion to surfaces | MD simulations of polymer-fiber interfaces mdpi.com |

Structure-Activity Relationship Studies (inferential for etherification)

Structure-activity relationship (SAR) studies aim to connect the structural properties of a catalyst to its performance (activity, selectivity, stability). catalysis.blog For the synthesis of this compound, SAR studies on etherification catalysts provide crucial guidance for catalyst design.

Key factors influencing catalyst performance in etherification include the nature and density of acid sites, porosity, and the support material. nih.govcatalysis.blogresearchgate.net

In the etherification of glycerol with isobutylene, spherical silica-supported Hyflon® catalysts were found to be more active than the commercial Amberlyst 15 resin. nih.gov SAR analysis indicated that the superior performance was due to the accessibility and nature of the active sites. Crucially, the lower acid site density of the Hyflon® catalyst helped prevent undesirable side reactions like oligomerization. nih.gov

For catalysts used in oxidative esterification, such as Au/Al2O3, performance has been directly correlated with the presence of surface oxygen vacancies and active oxygen species around the gold nanoparticles. researchgate.net Similarly, in the metamorphosis of Ni-MOFs used for electrocatalysis, the choice of the organic linker in the MOF was found to indirectly influence the catalytic activity by affecting the structure of the catalytically active nickel-hydroxide species formed during the reaction. acs.org

These studies collectively show that catalytic activity is not just a function of the number of active sites, but is intricately linked to their specific structure, electronic properties, and accessibility to reactants. researchgate.netresearchgate.net

Research Gaps and Future Directions in Hexyl Octyl Ether Studies

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of stoichiometric bases and can generate significant salt waste, leading to a low atom economy. evitachem.com The concept of atom economy, which measures the efficiency of a reaction by how many reactant atoms end up in the final product, is a cornerstone of green chemistry. jocpr.comrsc.org Developing more sustainable methods for synthesizing hexyl octyl ether is a critical research gap.

Future research should focus on catalytic routes that maximize atom efficiency. jocpr.com Potential avenues for exploration include:

Catalytic Dehydration of Alcohols: The direct dehydration of a mixture of hexanol and octanol over solid acid catalysts presents a more atom-economical alternative to traditional methods. tdx.cat While this method is effective for symmetrical ethers, achieving high selectivity for the asymmetrical this compound from a mixture of two different primary alcohols is a challenge that requires the development of highly selective catalysts. tdx.cat The use of solid catalysts, such as ion-exchange resins, is advantageous as they are easily separated from the reaction mixture and can be reused, contributing to a more environmentally benign process. tdx.cat

Transetherification Reactions: Investigating the transetherification of a more readily available ether with hexanol or octanol could provide another synthetic route.

Synthesis from Carbonates: The reaction of diethyl carbonate with 1-hexanol has been studied for the synthesis of ethyl hexyl ether. rsc.org A similar approach using diethyl carbonate or dimethyl carbonate with a mixture of hexanol and octanol could be explored for this compound synthesis. This route can proceed through the formation of an intermediate carbonate followed by thermal decomposition or intermolecular dehydration. rsc.org

The development of these novel routes would not only be academically interesting but could also provide more economically and environmentally viable methods for producing this compound for any potential future applications.

Comprehensive Environmental Fate Modeling and Predictive Degradation Studies Specific to this compound

The environmental fate of ethers is of significant concern, particularly for those used as fuel oxygenates like methyl tertiary butyl ether (MTBE), which has been associated with widespread groundwater contamination. oup.comnih.gov While this compound is not a major industrial chemical, understanding its behavior in the environment is crucial for a complete toxicological and ecological profile. Currently, there is a scarcity of data specifically on the environmental fate and degradation of this compound. nih.gov

Future research should aim to:

Develop Predictive Models: Utilize computational tools and models like the European Union System for the Evaluation of Substances (EUSES) to predict the partitioning of this compound in different environmental compartments such as air, water, soil, and sediment. nih.govtandfonline.com These models have been used to estimate the environmental concentrations of related compounds like methyl tertiary hexyl ether and methyl tertiary octyl ether. nih.govtandfonline.com

Conduct Biodegradation Studies: Investigate the biodegradability of this compound under various conditions (aerobic, anaerobic) to determine its persistence in the environment. beyondbenign.org The fate of related compounds in the aquatic environment is not well understood, with limited information on biodegradation.

Identify Degradation Products: Characterize the intermediate and final products of this compound degradation to assess their potential toxicity.

Such studies would provide essential data for a comprehensive risk assessment, should the production and use of this ether increase in the future.

Further Elucidation of Biological Roles and Pathways in Natural Systems

Interestingly, this compound is not just a synthetic compound. Research has indicated its presence as a biogenic volatile organic compound (BVOC). mdpi.com BVOCs are emitted by a wide range of organisms and play crucial roles in atmospheric chemistry and ecological interactions. cnr.itcopernicus.org

Specific research findings have shown that this compound is produced by:

The bacterium Pseudomonas sp., as part of a mixture of volatile compounds with bactericidal effects. mdpi.com

The bacterium Enterococcus faecalis. mdpi.com

It has also been identified as a metabolite in natural fermentation processes. mdpi.com

A significant research gap exists in understanding the biochemical pathways leading to the formation of this compound in these organisms. Future studies should focus on:

Identifying Precursors: Determining the specific metabolic precursors used by these microorganisms to synthesize the hexyl and octyl moieties of the ether.

Characterizing Enzymes: Identifying and characterizing the enzymes responsible for the etherification reaction.

Investigating Ecological Roles: Exploring the specific function of this compound in the life of these microorganisms. For example, does it serve as a signaling molecule, a defense compound, or have other ecological functions?

A deeper understanding of the natural production of this ether could provide insights into novel enzymatic processes for green chemical synthesis.

Integration of Multi-Omics Approaches for Deeper Understanding of Biogenic Formation

To fully unravel the biological synthesis of this compound, a systems biology approach is needed. The integration of "multi-omics" techniques offers a powerful strategy for gaining a holistic understanding of the complex biological processes involved. nih.govresearchgate.net This approach involves the simultaneous analysis of various biological molecules to create a comprehensive picture of cellular functions.

Future research should integrate:

Genomics: Sequencing the genomes of this compound-producing microorganisms to identify potential gene clusters involved in its synthesis.

Transcriptomics: Analyzing the gene expression profiles under different conditions to identify genes that are upregulated during ether production.

Proteomics: Identifying the proteins (enzymes) that are actively involved in the biosynthetic pathway.

Metabolomics: Profiling the complete set of metabolites to identify precursors and intermediates in the pathway.

By integrating these datasets, researchers can build comprehensive models of the metabolic networks responsible for this compound formation. researchgate.net This knowledge could be foundational for the metabolic engineering of microorganisms for the sustainable production of this and other valuable chemicals.

Exploration of this compound in Advanced Materials Science (excluding specific properties)

While the direct application of this compound in advanced materials is not yet established, its structural motifs—flexible hexyl and octyl chains linked by an ether bond—are relevant in materials science. For instance, vinyl ethers with long alkyl chains, such as hexyl and octyl vinyl ethers, are used as monomers for the synthesis of liquid crystal polymers. acs.org These polymers have applications in displays and other optical technologies.

Future research could explore the potential of this compound as:

A Plasticizer or Solvent: In the formulation of new polymers and materials.

A Precursor for Functional Molecules: As a starting material for the synthesis of more complex molecules with applications in materials science, such as surfactants or liquid crystals.

A Component in Self-Assembling Systems: The amphiphilic nature of ethers, although weak in this case, could be exploited in the design of self-assembling monolayers or other nanostructures.

The exploration of this compound in these areas is highly speculative but represents a frontier where new discoveries could be made. Such research would broaden the potential applications of this simple ether beyond its current limited scope.

Q & A

Q. What are the standard protocols for synthesizing hexyl octyl ether, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or acid-catalyzed etherification. For example, 1-hexanol and 1-octanol can react in dichloromethane using carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) with catalytic 4-dimethylaminopyridine (DMAP) to yield this compound . Purification involves flash chromatography (e.g., silica gel with 2% diethyl ether in petroleum spirit) and Kugelrohr distillation (100°C/0.06 mmHg) to achieve >90% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction completion .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Gas chromatography-mass spectrometry (GC-MS) : Identifies molecular ions (e.g., m/z peaks corresponding to C₁₄H₃₀O).

- ¹H and ¹³C NMR : Confirms ether linkage (δ ~3.4 ppm for –CH₂–O– groups) and alkyl chain integrity.

- Fourier-transform infrared spectroscopy (FTIR) : Detects C–O–C stretching vibrations (~1100 cm⁻¹). Cross-referencing with synthetic standards and spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers at 4°C (stable for ~2 years) away from ignition sources .

- Spill management : Absorb with inert materials (e.g., bentonite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be optimized as a supported liquid membrane (SLM) solvent for microextraction of hydrophobic analytes?

SLM performance depends on solvent polarity and viscosity. This compound, with a logP ~6.2, shows high recovery (>85%) for hydrophobic basic drugs (e.g., benzodiazepines) due to its balanced hydrophobicity and low volatility. Compare extraction efficiency (recovery %) and relative standard deviation (RSD) across solvents (e.g., dihexyl ether vs. This compound) to identify optimal conditions. Adjust pH (e.g., donor phase pH 3, acceptor phase pH 1) to enhance ionizable analyte transfer .

Q. What role does this compound play in structure-activity relationship (SAR) studies of enzyme inhibitors?

In pharmacological research, this compound derivatives (e.g., diphenyl ethers) are used to study enzyme inhibition kinetics. For example, alkyl chain length (hexyl vs. octyl) on inhibitor A-rings affects binding affinity to InhA (enoyl-ACP reductase in Mycobacterium tuberculosis). Octyl substituents improve Ki values (e.g., 1.1 nM vs. 9.4 nM for hexyl) by enhancing hydrophobic interactions. Use surface plasmon resonance (SPR) to measure residence time (e.g., 24 min for PT070 inhibitor) .

Q. How can researchers resolve contradictions in extraction efficiency data when using this compound across different studies?

Discrepancies often arise from solvent impurities, pH variations, or analyte protonation states. To mitigate:

- Standardize solvent batches : Use GC-MS to verify purity.

- Control matrix effects : Spike internal standards (e.g., deuterated analogs) into biological samples.

- Validate methods : Compare recovery rates using certified reference materials (CRMs) .

Q. What strategies improve the stability of this compound in long-term pharmacological studies?

- Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) to prevent oxidation.

- Light-sensitive storage : Use amber vials to block UV degradation.

- Temperature control : Store at –20°C for extended stability (>6 months) .

Methodological and Regulatory Considerations

Q. How should researchers document this compound usage to comply with environmental and safety regulations?

- CAS number : 17071-54-4 (per EPA guidelines).

- Waste disposal : Follow Resource Conservation and Recovery Act (RCRA) protocols for halogen-free ethers.

- SDS documentation : Reference flammability (Category 4) and ecological toxicity data (e.g., LC50 for aquatic organisms) .

Q. What statistical approaches are recommended for analyzing experimental data involving this compound?

- Multivariate analysis : Principal component analysis (PCA) to correlate solvent properties (e.g., logP, viscosity) with extraction efficiency.

- ANOVA : Compare mean recovery rates across solvent groups (p < 0.05 threshold).

- Error propagation : Calculate RSD for triplicate measurements to assess reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。